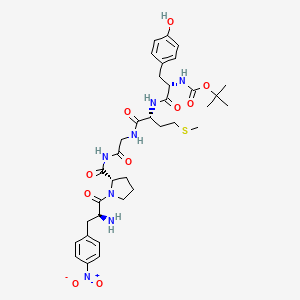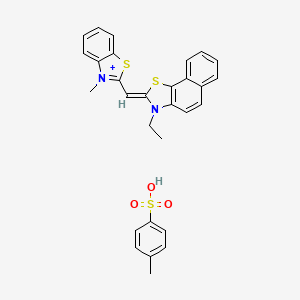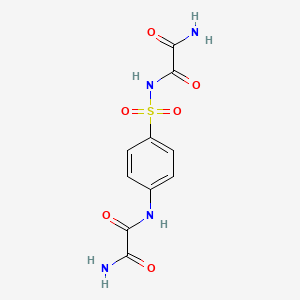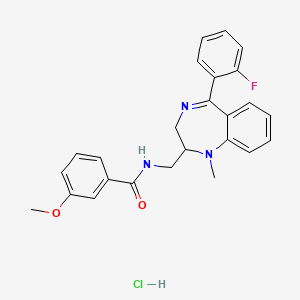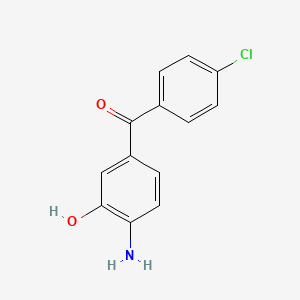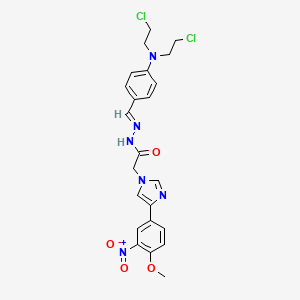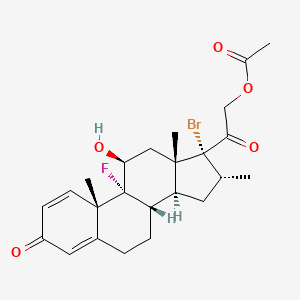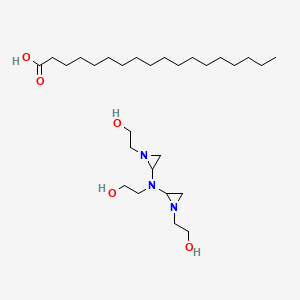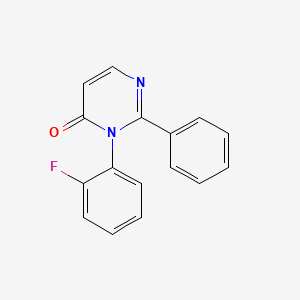
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the pyrimidinone ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-pressure autoclaves and catalysts like platinum on carbon or Raney nickel . The process may include steps such as hydrogenation and purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-bromophenyl)-2-phenyl-: Similar structure but with a bromine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets . This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
89069-60-3 |
|---|---|
Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-4-5-9-14(13)19-15(20)10-11-18-16(19)12-6-2-1-3-7-12/h1-11H |
InChI Key |
FMPNYHFDJWREKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


